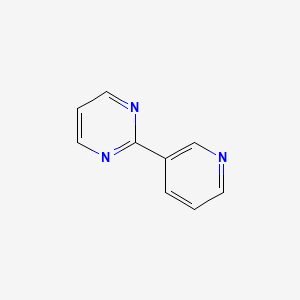

2-(Pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

73082-74-3 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-pyridin-3-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1-7H |

InChI Key |

DYEAIDZAOQKZJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 2 Pyridin 3 Yl Pyrimidine and Its Derivatives

Classical Synthetic Pathways for Pyrimidine (B1678525) and Pyridine (B92270) Rings

Traditional approaches to the synthesis of the constituent heterocyclic rings of 2-(pyridin-3-yl)pyrimidine often rely on multi-component reactions and cyclization/annulation protocols. These methods offer versatility in introducing a variety of substituents onto the core structures.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. An unexpected diastereoselective four-component reaction has been reported for the synthesis of 1-pyrimidin-2-yl-3,4-dihydropyridin-2(1H)-ones. thieme-connect.com While not directly yielding 2-(pyridin-3-yl)pyrimidine, this methodology demonstrates the assembly of a pyrimidine ring linked to a pyridine derivative, highlighting the potential of MCRs in constructing such linked heteroaromatic systems. thieme-connect.com The reaction of pyrimidoquinazolinones, aromatic aldehydes, and other components can lead to the formation of these complex structures in good to excellent yields. thieme-connect.com This approach is noted for its operational simplicity, short reaction times, and use of inexpensive starting materials. thieme-connect.com

MCRs are also widely employed in the synthesis of bioactive 2-pyridone-containing heterocycles, showcasing the broad applicability of this strategy in generating diverse molecular scaffolds. nih.gov The principles of these reactions could be adapted to target the 2-(pyridin-3-yl)pyrimidine core by carefully selecting the appropriate building blocks.

Cyclization and Annulation Protocols

Cyclization and annulation reactions are fundamental strategies for the de novo construction of heterocyclic rings. A patent for 2-(pyridin-3-yl)-pyrimidine derivatives outlines synthetic routes that likely involve cyclization as a key step in forming either the pyrimidine or the pyridine ring. google.com These protocols often start with acyclic precursors containing the necessary functionalities for ring closure.

The synthesis of substituted pyridines and pyrimidines can be achieved through metal-free cascade annulation of isopropene derivatives, which act as C3 synthons. nih.gov This method allows for the efficient formation of intermolecular C-N and C-C bonds. Annulation of thioimidates with vinyl carbodiimides represents another powerful strategy for the preparation of 2-aminopyrimidines, which can serve as key intermediates. nih.gov These 2-aminopyrimidines can then be further functionalized or incorporated into more complex structures. Similarly, indolizines containing a thioether group can be accessed through a [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts, demonstrating the versatility of annulation strategies in heterocyclic synthesis. rsc.org

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These include palladium-catalyzed cross-coupling reactions, catalyst-free and water-mediated syntheses, and the use of nanoparticle catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Arylation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling, in particular, has been widely used for the synthesis of biaryl and heteroaryl compounds.

The synthesis of 2-(pyridin-3-yl)pyrimidine can be efficiently achieved by the Suzuki-Miyaura coupling of a 2-halopyrimidine with a pyridine-3-boronic acid or its ester. For instance, the coupling of 2-chloropyridine (B119429) with arylboronic acids is a well-established transformation. researchgate.net This methodology has been extended to solid-supported chloropyrimidines, allowing for the synthesis of libraries of 4-(substituted amino)-6-arylpyrimidines in moderate yields and high purity. The reaction of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids under microwave irradiation provides a very efficient and straightforward route to C4-substituted pyrimidines in good to excellent yields. mdpi.com

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which can be applied to the synthesis of various bipyridine and related structures. nih.gov Furthermore, palladium-catalyzed arylation has been successfully applied to various azolopyrimidines and pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the broad scope of this methodology in functionalizing pyrimidine-containing scaffolds. nih.govnih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl-Substituted Pyrimidines

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 |

| Solid-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | Moderate |

| 5-Bromoazolopyrimidines | Arylboronic acids | Palladium catalyst | - | - | High |

Catalyst-Free and Water-Mediated Syntheses

The development of catalyst-free and water-mediated synthetic methods is a primary goal of green chemistry, as it reduces reliance on potentially toxic and expensive metal catalysts and organic solvents. While specific examples for the direct synthesis of 2-(pyridin-3-yl)pyrimidine under these conditions are not extensively reported, related transformations in heterocyclic chemistry suggest the feasibility of such approaches.

For instance, a mild, catalyst-free synthesis of 2-aminopyridines has been developed, which involves the reaction of a cyclic dihydrothiazolopyridinium salt with amines. nih.govsemanticscholar.org This method provides a green alternative to traditional catalytic approaches for synthesizing substituted pyridines. In another example, 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones have been prepared in excellent yields from 2-aminobenzothioamides and aldehydes in water, without the need for any catalyst or promoter. rsc.org These examples demonstrate the potential for developing catalyst-free and aqueous synthetic routes for nitrogen-containing heterocycles like 2-(pyridin-3-yl)pyrimidine.

Nanoparticle-Mediated Synthetic Transformations

The use of nanoparticles as catalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various metal and metal oxide nanoparticles have been employed in the synthesis of heterocyclic compounds.

Superparamagnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), have been used to catalyze the aerobic coupling of 2-aminopyrimidines with trans-chalcones to afford aroylimidazo[1,2-a]pyrimidines. nih.gov A key advantage of these magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, allowing for catalyst recycling. nih.gov

Table 2: Nanoparticle-Catalyzed Synthesis of Pyrimidine Derivatives

| Catalyst | Reactants | Product | Solvent | Key Advantage |

| CuFe₂O₄ | 2-Aminopyrimidines, trans-chalcones | Aroylimidazo[1,2-a]pyrimidines | 1,4-Dioxane | Magnetically separable and reusable catalyst |

| ZnO NPs | Various precursors | Fused pyrimidines | Ethanol | Efficient and green catalytic system |

Metal-Organic Framework (MOF) Catalyzed Reactions

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in heterogeneous catalysis. mdpi.comnih.gov Their high surface area, tunable porosity, and the presence of well-defined active metal sites make them attractive candidates for catalyzing a variety of organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. rsc.orgbeilstein-journals.org

While the direct synthesis of 2-(Pyridin-3-yl)pyrimidine using MOF catalysts is not extensively documented, the principles of MOF-catalyzed synthesis of related pyrimidine derivatives can be extrapolated. For instance, iron-based MOFs have been successfully employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org In a typical approach, a magnetic iron-based MOF nanocomposite, such as Fe3O4@MOF(Fe), can be utilized as a recyclable catalyst in a one-pot, multi-component reaction. rsc.org

The synthesis of pyrimidine derivatives often proceeds via the Biginelli reaction or similar multi-component condensations. A hypothetical MOF-catalyzed synthesis of a 2-(pyridin-3-yl)pyrimidine derivative could involve the reaction of a pyridine-containing precursor, such as 3-pyridinecarboxamidine (B3006089), with a suitable 1,3-dicarbonyl compound and an aldehyde. The MOF catalyst would facilitate the reaction by providing Lewis or Brønsted acid sites, thereby activating the substrates and promoting the cyclization and condensation steps. The reusability of the MOF catalyst is a key advantage of this methodology, contributing to a more sustainable and environmentally friendly synthetic process.

Table 1: Representative MOF-Catalyzed Synthesis of Pyrimidine Derivatives

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Fe3O4@MOF(Fe) | Aromatic aldehydes, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | High | rsc.org |

| Co-MOF | Aldehydes, 1,3-dicarbonyl compounds, urea | Dihydropyrimidinones | High | rsc.org |

| ZIF-L nanosheets | Benzaldehyde, malononitrile | 2-Amino-3-cyano-4-phenylpyridine | 99.3 | beilstein-journals.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. beilstein-journals.orgnih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds, including pyrimidine and pyridine derivatives. beilstein-journals.orgnih.govresearchgate.netnih.govnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. beilstein-journals.org

The synthesis of 2-(Pyridin-3-yl)pyrimidine and its derivatives can be efficiently achieved through microwave-assisted protocols. A plausible approach involves the condensation of a pyridine-containing amidine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 3-pyridinecarboxamidine hydrochloride with a suitable enone or diketone under microwave irradiation in the presence of a base could afford the desired 2-(pyridin-3-yl)pyrimidine.

Furthermore, microwave-assisted synthesis is highly amenable to the construction of more complex fused-ring systems. For example, the synthesis of dihydropyrido[2,3-d]pyrimidines has been reported via a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation. nih.gov This highlights the versatility of microwave chemistry in rapidly generating libraries of complex heterocyclic compounds.

Table 2: Examples of Microwave-Assisted Synthesis of Pyrimidine and Pyridine Derivatives

| Reactants | Product | Conditions | Yield (%) | Reference |

| 2-Aminopyridone, formic acid, POCl3, amine | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones | Microwave, MeOH | - | thieme-connect.com |

| Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | N-alkylated 2-pyridones | Microwave, K2CO3, EtOH | 81-94 | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine, anilines | 2-anilinopyrimidines | Microwave | - | nih.gov |

| 2-aminopyridine, cyanamide, aldehydes/ketones | pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave, neat | High | nih.gov |

Selective Functionalization and Derivatization Strategies

The ability to selectively functionalize the 2-(Pyridin-3-yl)pyrimidine scaffold is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. The electronic nature of the pyridine and pyrimidine rings dictates the regioselectivity of various functionalization reactions.

Regioselective Functionalization Techniques

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is disfavored and typically requires harsh conditions. The pyrimidine ring is also electron-deficient. The interplay between these two rings in the 2-(Pyridin-3-yl)pyrimidine system presents a unique challenge and opportunity for regioselective functionalization.

One powerful strategy for achieving regioselectivity is through directed metalation. For example, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective zincation of pyrimidines, enabling functionalization at specific positions. mdpi.com The coordination of the zinc reagent to the nitrogen atoms of the pyrimidine ring can direct the deprotonation to an adjacent carbon, allowing for subsequent reaction with an electrophile. In the case of 2-(Pyridin-3-yl)pyrimidine, the coordination of the metal to the pyrimidine ring could potentially direct functionalization to the C4 or C6 positions of the pyrimidine ring.

Furthermore, the functionalization of one ring can be influenced by the presence of the other. The pyridin-3-yl group at the 2-position of the pyrimidine ring will electronically influence the reactivity of the pyrimidine core. Understanding these electronic effects is key to predicting and controlling the regioselectivity of functionalization reactions.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthetic sequence. mdpi.com This approach enables the rapid generation of analogues from a common advanced intermediate, which is highly valuable for optimizing the properties of a lead compound.

For a molecule like 2-(Pyridin-3-yl)pyrimidine, LSF could be employed to introduce a variety of functional groups onto either the pyridine or pyrimidine ring. Methodologies such as C-H activation, which will be discussed in the next section, are particularly well-suited for LSF. For instance, a palladium-catalyzed C-H arylation could be used to introduce aryl groups at specific positions on the pyridine or pyrimidine ring of a pre-existing 2-(Pyridin-3-yl)pyrimidine core. mdpi.comnih.gov

Another LSF strategy involves the introduction of a functional group that can be further elaborated. For example, the introduction of a halogen atom via a regioselective halogenation reaction would provide a handle for subsequent cross-coupling reactions, allowing for the installation of a wide range of substituents. The choice of LSF strategy will depend on the desired modification and the compatibility of the reaction conditions with the functional groups already present in the molecule.

C-H Activation Methodologies

C-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org This approach is highly atom-economical and avoids the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has been extensively studied for the functionalization of heteroaromatic compounds, including pyridines and pyrimidines. mdpi.comnih.gov

In the context of 2-(Pyridin-3-yl)pyrimidine, the pyridine and pyrimidine rings both contain multiple C-H bonds that could potentially be activated. The regioselectivity of C-H activation is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond.

For 2-(Pyridin-3-yl)pyrimidine, the nitrogen atoms within the rings can act as directing groups. For example, in 2-arylpyridine derivatives, palladium-catalyzed C-H arylation often occurs at the ortho-position of the aryl ring due to the directing effect of the pyridine nitrogen. Similarly, in 2-aminopyrimidines, remote C-H functionalization at the C5-position has been achieved using a palladium catalyst. mdpi.com

A recent study on the C-H arylation of (6-phenylpyridin-2-yl)pyrimidines using a Pd-catalyzed, Ru-photoredox-mediated reaction demonstrated the feasibility of functionalizing such complex heterocyclic systems. nih.gov This methodology could likely be adapted for the C-H arylation of 2-(Pyridin-3-yl)pyrimidine, potentially leading to the formation of new derivatives with extended conjugation and interesting photophysical or biological properties.

Table 3: Examples of Palladium-Catalyzed C-H Activation of Pyridine and Pyrimidine Derivatives

| Substrate | Reaction | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Arylpyridine derivatives | C-H Arylation | Pd(OAc)2, AgF, BQ | Ortho-arylated product | Moderate | |

| N-(alkyl)pyrimidin-2-amine core | C5-Arylation/Olefination | Pd(OAc)2 | C5-functionalized product | - | mdpi.com |

| (6-phenylpyridin-2-yl)pyrimidines | C-H Arylation | Pd(OAc)2, Ru(bpy)3(PF6)2, phenyldiazonium tetrafluoroborate | Arylated product | - | nih.gov |

| 2-Quinolinecarboxyamide derivatives | Intramolecular C-H Arylation | Pd(OAc)2, PPh3 | Fused heterocyclic product | 94 | rsc.org |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyridin 3 Yl Pyrimidine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyridin-3-yl)pyrimidine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyridine (B92270) and pyrimidine (B1678525) rings.

In a typical ¹H NMR spectrum of a related compound, 4-(pyridin-3-yl)pyrimidine (B11918198), the proton signals are observed in the aromatic region. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) downfield from a standard reference. For instance, the protons on the pyrimidine ring typically appear at distinct chemical shifts, as do the protons on the pyridine ring, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing the neighboring proton relationships. rsc.org For 4-(pyridin-3-yl)pyrimidine, specific proton chemical shifts have been reported as follows: 8.93-8.91 (d, J = 8.0 Hz, 2H), 8.86-8.85 (d, J = 4.0 Hz, 1H), 8.78-8.77 (d, J =4.0 Hz, 1H), 8.46-8.44 (d, J = 8.0 Hz, 1H), 7.80-7.78 (m, 1H), and 7.51-7.48 (m, 1H). rsc.org

Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule. For 4-(pyridin-3-yl)pyrimidine, the reported ¹³C NMR chemical shifts are: 161.60, 159.37, 157.87, 151.86, 148.48, 134.63, 132.22, 123.85, and 117.07 ppm. rsc.org These values are characteristic of the sp²-hybridized carbons in the heterocyclic rings.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-(Pyridin-3-yl)pyrimidine Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |

| ¹H | 8.93-8.91 | d, J = 8.0 Hz |

| ¹H | 8.86-8.85 | d, J = 4.0 Hz |

| ¹H | 8.78-8.77 | d, J = 4.0 Hz |

| ¹H | 8.46-8.44 | d, J = 8.0 Hz |

| ¹H | 7.80-7.78 | m |

| ¹H | 7.51-7.48 | m |

| ¹³C | 161.60 | - |

| ¹³C | 159.37 | - |

| ¹³C | 157.87 | - |

| ¹³C | 151.86 | - |

| ¹³C | 148.48 | - |

| ¹³C | 134.63 | - |

| ¹³C | 132.22 | - |

| ¹³C | 123.85 | - |

| ¹³C | 117.07 | - |

| Data sourced from a study on 4-(pyridin-3-yl)pyrimidine. rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within the 2-(Pyridin-3-yl)pyrimidine molecule. nih.govresearchgate.net These methods probe the vibrational energy levels of the molecule, with each peak in the spectrum corresponding to a specific vibrational mode, such as stretching or bending of bonds. apacwomen.ac.in

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during a vibration. apacwomen.ac.in For a derivative, 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, the main IR absorption bands (in cm⁻¹) have been identified at 1585 (strong), 1541 (medium), 1492 (weak), 1458 (medium), 1372 (weak), 1255 (strong), 1213 (strong), 1034 (strong), and 1019 (medium). asianpubs.org These bands are characteristic of the stretching and bending vibrations of the C=C, C=N, and C-H bonds within the pyridine and pyrimidine rings, as well as vibrations associated with the sulfonyl group. asianpubs.org

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. nih.gov A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. apacwomen.ac.in The presence of common bands in both IR and Raman spectra can indicate a lack of a center of symmetry in the molecule. apacwomen.ac.in

Table 2: Main Infrared (IR) Absorption Bands for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

| Wavenumber (cm⁻¹) | Intensity |

| 1585 | Strong |

| 1541 | Medium |

| 1492 | Weak |

| 1458 | Medium |

| 1372 | Weak |

| 1255 | Strong |

| 1213 | Strong |

| 1034 | Strong |

| 1019 | Medium |

| Data obtained from a study on a derivative of 2-(Pyridin-3-yl)pyrimidine. asianpubs.org |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of 2-(Pyridin-3-yl)pyrimidine and its derivatives. sapub.orgresearchgate.net This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For example, the exact mass of 4-(pyridin-3-yl)pyrimidine was calculated to be 157.0640 and found to be 157.0637, confirming the molecular formula as C₉H₇N₃. rsc.org

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For pyrimidine derivatives, fragmentation often involves the loss of small, stable molecules or radicals from the parent ion. For instance, some pyrimidinethione derivatives show fragmentation pathways involving the loss of an ethyl radical followed by an oxygen radical, or the elimination of a CO molecule. sapub.org The fragmentation of these heterocyclic systems can be complex, with characteristic ions formed by the successive loss of functional groups and the decomposition of the rings. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information about the molecular conformation, geometry, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Solid-State Molecular Conformation and Geometry

Table 3: Selected Crystallographic Data for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.4625 (8) |

| b (Å) | 10.8235 (16) |

| c (Å) | 17.520 (3) |

| β (°) | 97.460 (3) |

| Volume (ų) | 1027.1 (3) |

| Z | 4 |

| Data from a single-crystal X-ray diffraction study. asianpubs.org |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. sapub.orgrsc.org Single-crystal X-ray diffraction allows for the detailed analysis of these interactions, which include hydrogen bonds, π-π stacking, and C-H···π interactions. rsc.orgresearchgate.net For instance, in the crystal structure of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, C-H···O and C-H···N hydrogen bonding interactions are observed, which link the molecules into a three-dimensional supramolecular framework. asianpubs.org In other related pyrimidine derivatives, N-H···N hydrogen bonds can link molecules into chains or dimers. iucr.orgnih.gov The presence and nature of these interactions are critical for the stability of the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comeurjchem.com The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate strong hydrogen-bonding interactions. nih.gov

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Pyrimidine Electronic and Molecular Properties

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electrochemical and structural features of various compounds. acs.org Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used to balance accuracy and computational cost for small and medium-sized molecules. nih.govrsc.org These calculations are crucial for obtaining stable ground-state geometries and understanding the relationship between a molecule's structure and its reactivity. nih.gov

The structure of 2-(Pyridin-3-yl)pyrimidine is characterized by the rotational freedom around the C-C bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings. This rotation defines the molecule's conformation. Computational studies can determine the most stable conformer by calculating the relative energies of different spatial arrangements. The key parameter is the dihedral angle between the planes of the two aromatic rings. DFT calculations typically reveal that a non-planar (twisted) conformation is often the most stable energy minimum, although a planar conformation may represent a transitional state.

Tautomerism, the migration of a proton, is a known phenomenon in heterocyclic compounds containing nitrogen. mdpi.comjyu.firesearchgate.net For 2-(Pyridin-3-yl)pyrimidine, theoretical studies can evaluate the relative stability of potential tautomers, such as those arising from proton transfer to different nitrogen atoms within the pyrimidine or pyridine rings. While the canonical form is generally the most stable, DFT calculations provide the relative Gibbs free energies to quantify the energy differences between tautomers, indicating their potential existence in equilibrium. mdpi.com For related ureido-pyrimidine systems, DFT has been essential in conjunction with NMR data to unravel complex equilibria involving both conformation and tautomerism. mdpi.comjyu.fi

Table 1: Representative Conformational Energy Analysis of 2-(Pyridin-3-yl)pyrimidine

| Conformation | Dihedral Angle (Py-Pm) | Relative Energy (kcal/mol) | Status |

| Twisted | ~30° | 0.00 | Energy Minimum |

| Planar | 0° | +2.5 | Transition State |

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the interpretation of experimental results. Theoretical vibrational frequencies, calculated from the optimized geometry, can be correlated with experimental FT-IR and Raman spectra. rsc.orgtandfonline.com Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). ijcce.ac.irbiointerfaceresearch.com These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and generally show good agreement with experimental values, helping to assign specific signals to the correct nuclei in the molecular structure. nih.govacs.org

Table 2: Predicted Vibrational Frequencies for 2-(Pyridin-3-yl)pyrimidine

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine, Pyrimidine | 3100 - 3050 |

| C=N Stretch | Pyridine, Pyrimidine | 1610 - 1550 |

| C=C Stretch (Aromatic) | Pyridine, Pyrimidine | 1580 - 1450 |

| Ring Breathing | Pyridine, Pyrimidine | ~1000 |

| C-H Bend (Out-of-plane) | Pyridine, Pyrimidine | 900 - 750 |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide detailed information about the distribution and energy of electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding electronic transitions and chemical reactivity. nih.govcore.ac.uk The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting character. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. core.ac.ukmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk Conversely, a small gap suggests the molecule is more reactive. mdpi.comirjweb.com For 2-(Pyridin-3-yl)pyrimidine, the HOMO is typically delocalized over the pyrimidine ring, while the LUMO is distributed across both the pyridine and pyrimidine moieties.

Table 3: Representative Frontier Molecular Orbital Data for 2-(Pyridin-3-yl)pyrimidine

| Parameter | Method/Basis Set | Energy (eV) |

| E(HOMO) | B3LYP/6-311G++(d,p) | -6.85 |

| E(LUMO) | B3LYP/6-311G++(d,p) | -1.20 |

| Energy Gap (ΔE) | B3LYP/6-311G++(d,p) | 5.65 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the Lewis structure concept. uni-muenchen.de This method is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. ijcce.ac.irbiointerfaceresearch.com

Table 4: Key NBO Donor-Acceptor Interactions in 2-(Pyridin-3-yl)pyrimidine

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (Pyridine Ring) | π* (Pyrimidine Ring) | ~5-10 |

| n (N1 of Pyrimidine) | π* (C2=N3 of Pyrimidine) | ~25-30 |

| n (N of Pyridine) | π* (Adjacent C=C of Pyridine) | ~20-25 |

Note: 'n' denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. nih.govresearchgate.net

Negative Regions (Red to Yellow): These areas are characterized by high electron density and correspond to negative electrostatic potential. They are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net For 2-(Pyridin-3-yl)pyrimidine, the most negative potentials are localized around the nitrogen atoms of both the pyridine and pyrimidine rings, identifying them as the primary sites for protonation and coordination to metal ions.

Positive Regions (Blue): These areas have a lower electron density and correspond to positive electrostatic potential, making them vulnerable to nucleophilic attack. researchgate.net In 2-(Pyridin-3-yl)pyrimidine, positive regions are typically found around the hydrogen atoms.

Calculation of Molecular Properties (e.g., Dipole Moment, Polarizability, Non-Linear Optical Properties)

The calculation of molecular properties such as the dipole moment (μ), polarizability (α), and non-linear optical (NLO) properties is crucial for understanding a molecule's behavior in electric fields and its potential applications in optoelectronics. These properties are typically investigated using quantum chemistry methods like Density Functional Theory (DFT) and ab-initio calculations. jchemrev.comrsc.org

Dipole Moment and Polarizability:

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's response to light and its NLO properties. Computational studies on pyrimidine derivatives often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate these properties. rsc.orgrsc.orgnih.gov For instance, studies on other pyrimidine-based systems have shown how different substituents can modulate the dipole moment and polarizability. bohrium.com

Non-Linear Optical (NLO) Properties:

Organic molecules with extended π-conjugated systems, like 2-(Pyridin-3-yl)pyrimidine, are of significant interest for their potential NLO properties. NLO materials can alter the properties of light passing through them and have applications in technologies like frequency conversion and optical switching. rsc.org The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order responses to an electric field, respectively.

Theoretical investigations into the NLO properties of pyrimidine-based chromophores have demonstrated that the arrangement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.govresearchgate.net DFT calculations are a standard tool for predicting these hyperpolarizabilities. rsc.orgrsc.org While specific calculated values for 2-(Pyridin-3-yl)pyrimidine are not available in the cited literature, the general approach would involve optimizing the molecular geometry and then computing the NLO tensors. The results for related compounds suggest that the π-deficient nature of the pyrimidine ring can be leveraged to create materials with significant NLO activity. rsc.org

Below is an example table illustrating how such data would be presented, based on calculations for other pyrimidine derivatives. bohrium.com

| Computational Method | Calculated Property | Typical Value Range for Pyrimidine Derivatives |

|---|---|---|

| HF/6-311G | Total Dipole Moment (μtot) | 0.2 - 3.6 D |

| M06/6-311G | Average Polarizability (⟨α⟩) | 130 - 191 a.u. |

| CAM-B3LYP/6-311++G(d,p) | First Hyperpolarizability (β) | Data not available for direct comparison |

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. acs.org For a compound like 2-(Pyridin-3-yl)pyrimidine, MD simulations can provide insights into its conformational dynamics, interactions with solvent molecules, and behavior in condensed phases or when interacting with biological macromolecules. nih.govnih.govrjeid.com

Modeling Intermolecular Interactions:

The nitrogen atoms in the pyridine and pyrimidine rings of 2-(Pyridin-3-yl)pyrimidine can act as hydrogen bond acceptors, which plays a crucial role in its crystal packing and interactions with other molecules. nih.gov MD simulations, often in conjunction with force fields optimized for organic molecules, can model these non-covalent interactions, including hydrogen bonding and π-π stacking.

Studies on related pyrimidine systems have used MD simulations to understand their stability and dynamic behavior in various environments. rjeid.com For example, simulations can reveal how the molecule interacts with water molecules, providing information on its solvation and potential bioavailability. acs.org Furthermore, in the context of materials science, MD can be used to model the formation of supramolecular assemblies. nih.gov

Applications in Biological Systems:

Derivatives of 2-(Pyridin-3-yl)pyrimidine are often investigated for their potential as ligands for biological targets like kinases. nih.gov In such cases, MD simulations are invaluable for assessing the stability of the ligand-protein complex and for calculating binding free energies. These simulations can elucidate the key amino acid residues involved in binding and the conformational changes that occur upon ligand association. nih.gov While no specific MD studies on the parent 2-(Pyridin-3-yl)pyrimidine were found, the methodology is well-established for its derivatives.

The table below summarizes the types of insights that can be gained from MD simulations of pyrimidine-based compounds.

| Simulation Focus | Key Insights Gained | Typical Simulation Parameters |

|---|---|---|

| Ligand-Protein Complex Stability | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis | 100 ns - 1000 ns simulation time |

| Solvation and Intermolecular Forces | Radial Distribution Functions, Solvent Accessible Surface Area (SASA) | Explicit solvent models (e.g., TIP3P water) |

| Binding Free Energy Calculation | MM/GBSA or MM/PBSA calculations | Analysis of simulation trajectories |

Chemical Reactivity and Mechanistic Studies of 2 Pyridin 3 Yl Pyrimidine Transformations

Investigation of Reaction Pathways and Transition States

The 2-(Pyridin-3-yl)pyrimidine scaffold can be elaborated into more complex polycyclic systems through cascade reactions. Mechanistic studies reveal intricate pathways involving multiple bond-forming events in a single operation.

A notable example is the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines. This transformation proceeds via a silver-catalyzed cascade reaction between a 3-cyanochromone and a 1,1-enediamine. The proposed mechanism is a novel cascade pathway that involves an electrocyclization of a cyano group with α,β-unsaturated nitriles researchgate.net. This process is remarkably efficient, leading to the formation of four new bonds and the cleavage of one bond in a single step, thereby rapidly building molecular complexity from the pyrimidine (B1678525) core researchgate.net. Computational studies on related heterocyclic cyclizations, such as the formation of pyrido[2,3-d]pyrimidines, have been used to analyze the potential energy surface and the geometry of transition states, confirming that specific pathways can be both thermodynamically and kinetically controlled researchgate.net.

Table 1: Silver-Catalyzed Cascade Cyclization Reaction

| Reactants | Catalyst | Key Mechanistic Step | Product Class | Ref. |

|---|

Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings

The substitution pattern of 2-(Pyridin-3-yl)pyrimidine is a direct consequence of the electron-deficient nature of both rings.

Electrophilic Substitution: Both pyridine (B92270) and pyrimidine rings are strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen atoms. Pyridine itself undergoes electrophilic substitution, such as nitration or sulfonation, only under harsh conditions, with the reaction occurring preferentially at the 3-position (C-5' in the context of the target molecule) quora.comyoutube.com. The pyrimidine ring is even more deactivated researchgate.net. Electrophilic attack on the pyrimidine ring, if it occurs, is directed to the C-5 position, as this is the least electron-deficient carbon. However, such reactions typically require the presence of strong electron-donating groups on the ring to be feasible, which are absent in the parent 2-(Pyridin-3-yl)pyrimidine researchgate.net. Therefore, electrophilic substitution on this compound is expected to be extremely difficult and, if forced, would likely occur at the C-5' position of the more reactive (but still highly deactivated) pyridine ring.

Nucleophilic Substitution: Conversely, the electron-deficient character of the rings makes them susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (e.g., a halide) is present on the ring.

On the Pyrimidine Ring: The pyrimidine ring is generally more electron-deficient than the pyridine ring and is the preferred site for nucleophilic attack. Attack is favored at the C-2, C-4, and C-6 positions. In 2-(Pyridin-3-yl)pyrimidine, the C-2 position is substituted, leaving the C-4 and C-6 positions as the most likely sites for nucleophilic attack. The stability of the anionic intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atoms stackexchange.com. Studies on halopyrimidines consistently show that nucleophilic substitution is a general and effective method for their functionalization, with reactivity at the C-4 position often preferred over the C-2 position researchgate.net.

On the Pyridine Ring: The pyridine ring is also activated for nucleophilic attack at the positions ortho and para to the nitrogen (C-2', C-4', and C-6') stackexchange.comquimicaorganica.org. Anionic intermediates formed by attack at these positions are stabilized by delocalization of the negative charge onto the ring nitrogen stackexchange.comyoutube.com.

Table 2: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Preferred Ring | Predicted Position(s) of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Pyridine | C-5' | Least deactivated position on the more reactive ring. |

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: The nitrogen atoms in both the pyridine and pyrimidine rings are susceptible to oxidation, typically by peroxy acids like m-CPBA, to form the corresponding N-oxides youtube.comacs.org. The formation of a pyridine-N-oxide can alter the reactivity of the ring; it activates the C-2' and C-4' positions for nucleophilic substitution and can also facilitate electrophilic substitution at the C-4' position youtube.com. Selective oxidation of one nitrogen atom over the others would depend on subtle differences in their basicity and steric accessibility.

Reductive Transformations: The pyridine and pyrimidine rings can be reduced under various conditions. Catalytic hydrogenation can reduce the aromatic rings, though this often requires high pressures and temperatures. The Birch reduction provides a method for the partial reduction of pyridine rings nih.gov. More potent reducing agents like Lithium Aluminium Hydride (LiAlH₄) have been shown to reduce substituted pyrimidines, leading to dihydropyrimidine derivatives rather than the expected reduction of peripheral functional groups researchgate.net. A modern approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which can be converted into the corresponding piperidines acs.org. This implies that quaternization of the pyridine nitrogen in 2-(Pyridin-3-yl)pyrimidine followed by reduction could selectively yield a piperidinyl-substituted pyrimidine.

Coordination Chemistry and Ligand Design Principles for 2 Pyridin 3 Yl Pyrimidine Derivatives

Role of 2-(Pyridin-3-yl)pyrimidine as a Ligand in Metal Complexation

The combination of pyridine (B92270) and pyrimidine (B1678525) rings within a single molecular framework allows 2-(pyridin-3-yl)pyrimidine and its derivatives to act as versatile ligands in the formation of metal complexes. These nitrogen-containing heterocycles are frequently utilized in the design of ligand scaffolds for coordination with a wide array of metals. The presence of multiple nitrogen atoms with available lone pairs of electrons facilitates the chelation of metal ions, leading to the formation of stable coordination compounds.

The coordinating properties of these ligands have been explored in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. For instance, a T-shaped ligand, 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid (H₂ppmdc), has been used to construct a series of structurally diverse coordination polymers with metals such as Mn(II), Cu(II), Co(II), Zn(II), and Cd(II). publish.csiro.au The resulting structures range from one-dimensional chains to three-dimensional nanotubular frameworks, demonstrating the versatility of the pyridylpyrimidine core in directing the self-assembly of complex architectures. publish.csiro.au

The reaction of a hybrid terpyridine–pyrimidine ligand with Zn(acac)₂ has been shown to yield both a monomeric complex and a coordination polymer, highlighting the ligand's ability to adopt different coordination modes. conicet.gov.ar In the monomeric form, the ligand acts as a monodentate N-pyridyl donor, while in the polymeric structure, it functions as an asymmetric-bidentate bridging ligand, utilizing nitrogen atoms from both the pyridyl and pyrimidinyl fragments. conicet.gov.ar

Characterization of Chelation Modes and Coordination Geometries

The chelation of metal ions by 2-(pyridin-3-yl)pyrimidine-based ligands can occur through various coordination modes, leading to a range of coordination geometries. The specific mode of chelation is often influenced by the metal ion, the presence of substituents on the ligand, and the reaction conditions.

In complexes with the 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid (ppmdc²⁻) ligand, a bis-(bidentate) mode is observed in 1D coordination polymers of Mn(II) and Cu(II). publish.csiro.au For Co(II) and Zn(II) complexes, the metal ions are bridged by μ₃-ppmdc²⁻ ligands, resulting in 2D metal-organic frameworks. publish.csiro.au In the case of Cd(II), the ppmdc²⁻ ligand acts as a 6-connected node, leading to a 3D nanotubular structure. publish.csiro.au

A study of a dinuclear cadmium(II) complex with a ligand containing pyridin-2-yl and pyrimidine moieties, [1,2-bis(4-(pyridine-2-yl)pyrimidine-2-ylthio)ethane-κ⁴N,N,N',N'] bis[diiodidocadmium(II)], revealed that each ligand connects two cadmium ions in N,N'-chelation modes. asianpubs.org The coordination geometry around each Cd(II) atom is a distorted tetrahedron, completed by two nitrogen atoms from one arm of the ligand and two iodine atoms. asianpubs.org

The versatility of coordination modes is further demonstrated by bis(bidentate) bridging ligands that incorporate pyridinazole frameworks. researchgate.net These ligands can form various polyhedral shapes, and their coordination behavior can be triggered by the choice of anion present in the reaction. researchgate.net

Table 1: Chelation Modes and Coordination Geometries of 2-(Pyridin-3-yl)pyrimidine Derivatives

| Metal Ion | Ligand | Chelation Mode | Coordination Geometry | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Mn(II), Cu(II) | 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid | bis-(bidentate) | - | 1D Coordination Polymer | publish.csiro.au |

| Co(II), Zn(II) | 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid | μ₃-bridging | - | 2D Metal-Organic Framework | publish.csiro.au |

| Cd(II) | 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid | 6-connected | - | 3D Nanotubular Framework | publish.csiro.au |

| Cd(II) | 1,2-bis(4-(pyridine-2-yl)pyrimidine-2-ylthio)ethane | N,N'-chelation | Distorted Tetrahedron | Dinuclear Complex | asianpubs.org |

| Zn(II) | 4′-[4-(pyrimidin-5-yl)phenyl]-2,2′:6′,2″-terpyridine | Monodentate N-pyridyl | Elongated Octahedral | Monomeric Complex | conicet.gov.ar |

| Zn(II) | 4′-[4-(pyrimidin-5-yl)phenyl]-2,2′:6′,2″-terpyridine | Asymmetric-bidentate bridging (N-pyridyl, N-pyrimidinyl) | - | Coordination Polymer | conicet.gov.ar |

Design Principles for Modified Pyridylpyrimidine Ligands

The modification of the basic 2-(pyridin-3-yl)pyrimidine scaffold is a key strategy for tuning the properties of the resulting metal complexes. Design principles often focus on introducing functional groups that can alter the ligand's electronic properties, steric hindrance, and potential for secondary interactions like hydrogen bonding.

One approach involves the introduction of carboxylic acid groups, as seen in 2-(pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid, to create multidentate ligands capable of forming robust metal-organic frameworks. publish.csiro.au The strategic placement of these functional groups allows for control over the dimensionality and topology of the resulting coordination polymers. publish.csiro.au

Another design principle involves linking pyridylpyrimidine units to create oligo-tridentate ligands. cdnsciencepub.com A synthetic pathway utilizing Stille carbon-carbon bond-forming reactions has been developed to create bis- and tris-tridentate ligands based on pyridine and pyrimidine units. cdnsciencepub.com These extended ligands can form helical structures upon complexation, with the potential to create novel supramolecular arrays. cdnsciencepub.com

The incorporation of flexible thioether spacers between pyridylpyrimidine units is another design strategy. asianpubs.org This flexibility allows the ligand to adopt different conformations to accommodate various metal ions and coordination geometries. asianpubs.org Furthermore, the introduction of substituents that can participate in hydrogen bonding can influence the crystal packing and lead to the formation of 3D supramolecular networks. asianpubs.org

The synthesis of electrodeficient dipyridylbenzene-like terdentate ligands represents another design avenue. These ligands can act as cyclometallating agents for metals like iridium(III) and platinum(II), leading to highly luminescent complexes. mdpi.com The modification of the ligand framework allows for the fine-tuning of the emission properties of these complexes. mdpi.com

Influence of Substituents on Ligand Properties and Metal Interactions

Substituents on the pyridyl or pyrimidine rings can significantly influence the ligand's electronic properties, steric profile, and, consequently, its interaction with metal ions.

Electron-donating or electron-withdrawing groups can alter the basicity of the nitrogen atoms, thereby affecting the stability of the metal-ligand bond. acs.orgresearchgate.net For instance, in a series of Pd(II) complexes with 4-substituted pyridine ligands, it was found that both electron-withdrawing and electron-donating groups lead to significant changes in the physicochemical properties of the coordination compounds. acs.org

The position of the substituent is also crucial. A chlorine atom at the 2-position of the pyrimidine ring, for example, makes this position particularly electron-deficient, influencing the compound's reactivity. This electron deficiency can be exploited in substitution and coupling reactions to further functionalize the ligand.

Steric effects of substituents, particularly those in the ortho position to the coordinating nitrogen atom, can play a significant role in metal ion binding. researchgate.net Large substituents can hinder the approach of a metal ion, potentially leading to weaker coordination or favoring the formation of complexes with lower coordination numbers.

In the context of photophysical properties, substituents can have a profound impact. For deep blue phosphorescent Ir(III) complexes, the incorporation of electron-donating groups into the pyridine moiety of a pyridylpyrimidine ligand can reduce the radiative rate constant (kᵣ). researchgate.net Conversely, the nature of different substituents can significantly affect the HOMO and LUMO energy levels, leading to changes in emission color and quantum efficiency. researchgate.net

Supramolecular Assemblies and Applications in Material Science Research of 2 Pyridin 3 Yl Pyrimidine

Construction of Self-Assembled 1D, 2D, and 3D Supramolecular Architectures

The strategic design of molecular building blocks is fundamental to the construction of ordered supramolecular architectures. The compound 2-(pyridin-3-yl)pyrimidine and its derivatives are effective tectons—building blocks for self-assembly—due to their capacity for predictable intermolecular interactions. acs.org The presence of nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings allows for the formation of various coordination and hydrogen bonds, driving the assembly of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. nih.govfrontiersin.org

Researchers have successfully utilized derivatives of pyridine and pyrimidine to create extended solid-state networks with predictable connectivity and dimensionality. acs.org For instance, the reaction of pyrimidine- and pyridine-based organic crystalline salts with acidic moieties can lead to the formation of 1D linear chains through hydrogen bonding. acs.org These chains can further organize into more complex 2D and 3D structures through other non-covalent interactions. acs.orgresearchgate.net

The combination of different non-covalent interactions, such as hydrogen and halogen bonds, has been shown to be a reliable method for constructing extended molecular solid-state networks. acs.org For example, a family of supramolecular reagents containing both pyridine and amino-pyrimidine sites were reacted with iodo- or bromo-substituted benzoic acids to form larger architectures with precise intermolecular interactions. acs.org In these cases, hydrogen bonds were responsible for the primary structural motif, while halogen bonds played a supporting role in organizing these supermolecules into 1D and 2D arrays. acs.org The versatility of these building blocks allows for the creation of diverse topologies, including zig-zag chains and more intricate frameworks stabilized by π-π interactions and hydrogen bonds. researchgate.net

The predictability of these interactions is crucial for the rational design of materials with specific properties. By carefully selecting the components and reaction conditions, it is possible to control the dimensionality and topology of the resulting supramolecular assembly. nih.govresearchgate.net

Investigation of Non-Covalent Interactions in Solid-State Assemblies (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Hydrogen Bonding: Hydrogen bonds are a primary driving force in the formation of supramolecular architectures from pyridine and pyrimidine derivatives. acs.orgnih.gov Strong N–H···O and C–H···O hydrogen bonds are commonly observed, linking cations and anions in organic salts and creating defined structural motifs like the R21(6) loop. nih.govacs.org In some structures, N–H···N interactions are also present, further stabilizing the assembly. nih.gov The presence and pattern of these hydrogen bonds can be investigated using techniques like single-crystal X-ray diffraction (SCXRD) and further understood through Hirshfeld surface analysis and density functional theory (DFT) calculations. nih.govresearchgate.net

π-π Stacking: Aromatic rings in molecules like 2-(pyridin-3-yl)pyrimidine can interact through π-π stacking, where the electron clouds of adjacent rings overlap. nih.govresearchgate.net These interactions contribute to the formation of layered or columnar structures. nih.gov For example, in some substituted pyridine carboxamides, π-stacking of pyridine rings leads to the formation of well-defined 3D structures. nih.gov The interplanar distances between stacked rings are typically in the range of 3.4 to 3.8 Å, indicating a significant attractive interaction. nih.govnih.gov

Halogen Bonding: Halogen bonding is another important non-covalent interaction that can be utilized in crystal engineering. acs.orgmdpi.com It involves the interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen atom on a pyridine or pyrimidine ring. mdpi.com These interactions, such as I···N, Br···N, and I···O, can play a crucial structural role by organizing primary supramolecular motifs into higher-dimensional architectures. acs.org Computational studies have shown that in some pyrimidine-based co-crystals, halogen bonding and π-stacking can be more dominant than weak hydrogen bonds in driving molecular assembly. mdpi.com

The interplay of these non-covalent forces allows for the precise control over the final solid-state structure, influencing its physical and chemical properties.

Exploration in Functional Materials Development

The unique electronic and structural properties of 2-(pyridin-3-yl)pyrimidine and its derivatives make them promising candidates for the development of advanced functional materials.

Photochemical Properties and Optical Response

Derivatives of 2-(pyridin-3-yl)pyrimidine have been incorporated into metal complexes to study their photochemical properties and optical responses. For instance, ruthenium(II) complexes containing pyridyl-pyrazole ligands have been shown to be photoresponsive. nih.govacs.org Upon irradiation with light of a specific wavelength (e.g., 470 nm), these complexes can undergo selective ligand ejection. nih.govacs.org This light-triggered release of a ligand can be harnessed for applications such as photoactivated chemotherapy, where a biologically active molecule is released at a specific target site upon light exposure. nih.gov

The photochemical reactivity can be tuned by modifying the ligand structure. For example, the introduction of a phenyl ring to a pyrazoline cycle in a Ru(II) complex was found to increase structural distortion and enhance ligand release upon irradiation. nih.gov The study of such complexes involves monitoring their absorption and emission spectra, with techniques like UV-vis spectroscopy and fluorescence spectroscopy being crucial for characterizing their photophysical properties. researchgate.net The formation of a single product upon photoirradiation is often indicated by the presence of an isosbestic point in the absorption spectra. nih.govacs.org

Potential in Organic Electronic Materials (e.g., OLEDs)

The electron-deficient nature of the pyrimidine ring makes it a valuable component in organic electronic materials, particularly in organic light-emitting diodes (OLEDs). researchgate.netspiedigitallibrary.org Pyrimidine derivatives are utilized as building blocks for various components of OLEDs, including phosphorescent emitters, host materials, and electron-transporting materials (ETMs). researchgate.netspiedigitallibrary.orgspiedigitallibrary.org

The incorporation of a pyrimidine moiety can enhance the electron-accepting properties of a molecule, which is beneficial for electron transport and injection in OLED devices. researchgate.netspiedigitallibrary.org When combined with electron-donating units, pyrimidine-based compounds can form bipolar host materials that facilitate a balance of charge carriers, leading to high-efficiency OLEDs. spiedigitallibrary.org For instance, pyrimidine-based bipolar hosts have been shown to improve the performance and long-term stability of phosphorescent OLEDs. spiedigitallibrary.orgspiedigitallibrary.org

Furthermore, the replacement of pyridine with pyrimidine in the ligands of iridium(III) complexes used as phosphorescent emitters has led to significant improvements in the stability of blue OLEDs. spiedigitallibrary.org The chemical structure of pyrimidine substituents can be modified to control the emission color of these complexes. spiedigitallibrary.org The promising performance of pyrimidine-containing materials in OLEDs highlights their potential for the next generation of high-performance displays and lighting. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of 2-(pyridin-3-yl)pyrimidine and its derivatives to form specific non-covalent interactions makes them excellent candidates for applications in host-guest chemistry and molecular recognition. mdpi.commdpi.com Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. pageplace.de

Ureidopyrimidine derivatives, which contain a pyrimidine ring, have been studied for their ability to bind to specific guest molecules through hydrogen bonding. mdpi.commdpi.com For example, the introduction of a pyridin-2-yl substituent into a ureidopyrimidine host was found to significantly alter its conformational equilibrium and its binding affinity for a 2,6-diaminopyridine (B39239) guest. mdpi.com The association constants of these host-guest complexes can be determined using techniques like low-temperature NMR titrations. mdpi.com

The specific binding between host and guest molecules is a form of molecular recognition, where the host can selectively bind to a particular guest from a mixture of different molecules. This selectivity is crucial for applications in sensing, where the binding event can be translated into a detectable signal. mdpi.com For instance, the electrochemical response of ureidopyrimidine derivatives immobilized on an electrode surface was shown to change upon the addition of a guest molecule, demonstrating their potential as electrochemical sensors. mdpi.com The study of these interactions often involves a combination of experimental techniques and computational methods, such as DFT calculations, to understand the geometries and stabilities of the host-guest complexes. mdpi.com

Future Directions and Emerging Research Avenues for 2 Pyridin 3 Yl Pyrimidine

Advanced Catalytic Applications and Sustainable Chemical Processes

The development of green and sustainable chemical processes is a paramount challenge in modern chemistry, with a focus on minimizing waste and energy consumption. researchgate.net The 2-(pyridin-3-yl)pyrimidine framework and its derivatives are emerging as key players in this field, particularly in the design of novel catalysts for efficient organic transformations.

Future research is anticipated to focus on incorporating the 2-(pyridin-3-yl)pyrimidine moiety into more complex catalytic systems. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings act as excellent coordination sites for metal centers, making this scaffold an ideal ligand for catalysis. Research into nickel(II) complexes has already demonstrated the potential of related pyrimidine structures in promoting dehydrogenative coupling reactions, which produce water and hydrogen gas as the only byproducts, representing a highly sustainable approach. acs.org

The next wave of innovation will likely involve:

Heterogenized Catalysts: Immobilizing 2-(pyridin-3-yl)pyrimidine-based metal complexes onto solid supports like nanoparticles or metal-organic frameworks (MOFs). A bimetallic-organic framework with phosphorus acid groups has been used to catalyze the synthesis of pyrido[2,3-d]pyrimidines. nih.gov This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, a cornerstone of green chemistry. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): Designing catalysts based on 2-(pyridin-3-yl)pyrimidine that can facilitate one-pot MCRs. These reactions are highly efficient as they allow for the assembly of multiple starting materials into a complex product in a single step, reducing solvent waste and purification needs. chemmethod.com

Photocatalysis: Exploring the potential of 2-(pyridin-3-yl)pyrimidine derivatives in light-driven chemical reactions. The aromatic system can be tailored to absorb light and transfer energy, enabling the activation of chemical bonds under mild conditions.

The following table summarizes potential catalytic applications and their alignment with sustainable chemistry principles.

| Catalytic System | Target Reaction Type | Key Sustainability Feature | Supporting Research Insight |

| Ni(II)-pyridylpyrimidine Complexes | Dehydrogenative Coupling/Annulation | Atom economy; H₂O and H₂ as sole byproducts | Efficient synthesis of pyrimidines from alcohols has been achieved with related nickel catalysts, demonstrating the viability of this approach. acs.org |

| Pyridylpyrimidine-Functionalized MOFs | One-Pot Synthesis of Heterocycles | Catalyst recyclability; reduction of solvent waste | MOFs and nanocatalysts incorporating pyrimidine moieties have been successfully used in green synthesis protocols, often under microwave irradiation for enhanced speed and yield. nih.govbenthamdirect.com |

| Chiral 2-(Pyridin-3-yl)pyrimidine Ligands | Asymmetric Catalysis | High enantioselectivity; production of high-value, pure enantiomeric compounds | The rigid bicyclic structure is an excellent backbone for designing chiral environments around a metal center, a known strategy for asymmetric induction. |

| Pyridylpyrimidine-based Photosensitizers | Light-driven Redox Reactions | Use of renewable energy (light); mild reaction conditions | The extended π-system of the scaffold is conducive to developing photophysical properties required for photocatalysis. |

Novel Functional Materials Development

The structural and electronic characteristics of 2-(pyridin-3-yl)pyrimidine make it a compelling building block for the development of novel functional materials. nih.gov Its rigid, planar structure can contribute to ordered packing in the solid state, while the nitrogen atoms provide sites for hydrogen bonding and metal coordination, which are crucial for assembling supramolecular architectures.

Future research in this area is expected to explore its use in:

Metal-Organic Frameworks (MOFs): Using 2-(pyridin-3-yl)pyrimidine and its functionalized derivatives as organic linkers to construct porous MOFs. These materials could be designed for applications in gas storage, separation, and sensing, where the specific chemical environment of the pores, influenced by the pyridyl and pyrimidinyl nitrogen atoms, can selectively interact with guest molecules.

Luminescent Materials: Modifying the 2-(pyridin-3-yl)pyrimidine core to create compounds with tailored photophysical properties. By adding electron-donating or -withdrawing groups, or by coordinating with emissive metal ions (e.g., lanthanides, copper), it is possible to develop materials for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The coordination chemistry of related 1,2,3-triazolo[1,5-a]pyridine with copper(II) has been shown to yield complexes with interesting photoluminescent properties. bohrium.com

Corrosion Inhibitors: Pyrimidine derivatives have been investigated as effective corrosion inhibitors for metals. researchgate.net Future work could focus on designing self-healing coatings where 2-(pyridin-3-yl)pyrimidine-based compounds are encapsulated and released to passivate the metal surface upon damage.

The table below outlines potential functional materials derived from the 2-(pyridin-3-yl)pyrimidine scaffold.

| Material Class | Key Functional Property | Potential Application | Design Principle |

| Pyridylpyrimidine-based MOFs | Selective Adsorption | Carbon capture, gas separation, chemical sensing | The nitrogen-rich pores of the MOF can be tuned for specific host-guest interactions. |

| Lanthanide-Coordinated Complexes | Tunable Photoluminescence | OLEDs, anti-counterfeiting inks, temperature sensors | The pyridyl-pyrimidine scaffold acts as an "antenna" to absorb UV light and efficiently transfer energy to the emissive lanthanide ion. |

| Conductive Coordination Polymers | Electrical Conductivity | Organic electronics, antistatic coatings | Stacking of planar 2-(pyridin-3-yl)pyrimidine units within a polymer chain can facilitate the movement of charge carriers. |

| Smart Coatings | Corrosion Inhibition | Protective coatings for steel and other alloys | The nitrogen atoms can strongly adsorb onto metal surfaces, forming a protective layer that inhibits corrosive processes. researchgate.net |

Integration with Advanced In Situ Characterization Techniques

To unlock the full potential of 2-(pyridin-3-yl)pyrimidine in catalysis and materials science, a deeper understanding of its dynamic behavior is required. While standard characterization techniques like NMR and mass spectrometry are used to analyze final products, they often fail to capture the transient intermediates and reaction mechanisms that govern performance. researchgate.netscirp.org The future lies in integrating the synthesis and application of 2-(pyridin-3-yl)pyrimidine derivatives with advanced in situ characterization techniques.

This approach will enable researchers to:

Observe Catalytic Cycles in Real-Time: By using techniques like in situ FT-IR or Raman spectroscopy, researchers can monitor the vibrational changes in the 2-(pyridin-3-yl)pyrimidine ligand as it coordinates to a metal, binds to substrates, and facilitates product formation. This provides direct evidence for proposed mechanistic pathways, moving beyond the inference from control experiments. acs.org

Monitor Crystal Growth and Phase Transitions: When developing new materials like MOFs or coordination polymers, in situ X-ray diffraction (XRD) can track the formation of the crystalline structure as it happens. This allows for precise control over the synthesis process to target specific polymorphs or crystal morphologies with desired properties.

Understand Degradation Mechanisms: For applications like OLEDs or catalysts, longevity is key. In situ spectroscopic and microscopic techniques can be used to study how and why these materials degrade under operational conditions, providing crucial insights for designing more robust and stable next-generation systems.

| In Situ Technique | Information Gained | Application Area | Research Question Addressed |

| Operando FT-IR/Raman Spectroscopy | Real-time changes in molecular bonds and catalyst state | Homogeneous & Heterogeneous Catalysis | What are the true reactive intermediates in a catalytic cycle? How does the catalyst interact with the reactants? |

| In Situ X-Ray Diffraction (XRD) | Crystal structure formation, phase transitions, guest binding | Materials Synthesis (MOFs, Polymers) | How does the material self-assemble? Can we control the final structure by modifying reaction conditions in real-time? |

| In Situ NMR Spectroscopy | Changes in solution-state species and reaction kinetics | Homogeneous Catalysis, Mechanistic Studies | What is the rate of catalyst activation and deactivation? Are there off-cycle species present in solution? |

| In Situ UV-Vis Spectroscopy | Monitoring of electronic transitions and colorimetric changes | Photochemistry, Sensing | How does the material's electronic structure change upon exposure to light or an analyte? |

Predictive Modeling and Machine Learning Applications in Compound Design and Property Prediction

The traditional Edisonian approach to discovery, relying on synthesizing and testing compounds one by one, is time-consuming and inefficient. The future of chemical research is heavily reliant on computational methods to accelerate this process. The 2-(pyridin-3-yl)pyrimidine scaffold is well-suited for such an approach due to its well-defined structure, which can be systematically modified in silico.

Emerging research avenues include:

High-Throughput Virtual Screening: Using molecular docking and quantum chemical calculations to screen vast virtual libraries of 2-(pyridin-3-yl)pyrimidine derivatives for their potential activity against a specific biological target or for desired material properties. Studies have already modeled related benzoxazinone (B8607429) derivatives to predict their binding to protein active sites. researchgate.net

Machine Learning (ML) for Property Prediction: Training ML models on existing experimental data to predict the properties of new, unsynthesized compounds. For instance, an ML model could be developed to predict the corrosion inhibition efficiency of a pyrimidine derivative based solely on its molecular structure, guiding chemists to synthesize only the most promising candidates. researchgate.net

Generative Models for De Novo Design: Employing advanced deep learning techniques, such as generative adversarial networks (GANs), to design entirely new molecules based on the 2-(pyridin-3-yl)pyrimidine scaffold. These models can learn the underlying rules of chemical structure and stability from large datasets and then generate novel structures optimized for a specific function, such as inhibiting a particular kinase. nih.govacs.org

| Computational Method | Objective | Required Input | Predicted Output | Example Application |

| Molecular Docking | Predict binding mode and affinity | 3D structure of target protein and ligand | Binding score, protein-ligand interactions | Identifying which derivative of 2-(pyridin-3-yl)pyrimidine is most likely to be an effective enzyme inhibitor. researchgate.net |

| Quantum Chemistry (DFT) | Calculate electronic structure and energies | Atomic coordinates of the molecule | Molecular orbital energies, reaction barriers, spectroscopic properties | Predicting the color and emission wavelength of a novel pyridylpyrimidine-based dye for OLEDs. |

| Machine Learning (QSPR) | Predict properties from structure | A dataset of molecules with known structures and properties | A predictive model (e.g., inhibition efficiency, solubility) | Rapidly estimating the performance of thousands of virtual pyrimidine derivatives as corrosion inhibitors without the need for lengthy lab experiments. researchgate.net |

| Generative Deep Learning | Design novel molecules with desired properties | A large database of existing molecules and a set of desired features | New, valid chemical structures optimized for a target property | Designing the next generation of highly selective kinase inhibitors based on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, moving beyond simple modifications of known compounds. nih.govacs.org |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Pyridin-3-yl)pyrimidine, and what experimental parameters are critical for optimizing yield?

The synthesis of 2-(Pyridin-3-yl)pyrimidine derivatives often employs multicomponent reactions or catalytic coupling strategies. For example, the Passerini reaction has been utilized to synthesize analogous pyridin-3-yl derivatives, where carboxylic acids, isocyanides, and ketones are condensed under microwave-assisted conditions to achieve high regioselectivity . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved efficiency) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts.

Q. How can structural ambiguities in 2-(Pyridin-3-yl)pyrimidine derivatives be resolved using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations in heterocyclic systems . For example, in pyridin-2-yl derivatives, hydrogen bonding and π-π stacking interactions can be mapped to validate molecular packing . When crystals are unavailable, complementary techniques like NMR (¹H/¹³C, HSQC, and NOESY) and DFT calculations (Gaussian, B3LYP/6-31G*) should corroborate structural assignments .

Q. What safety protocols are recommended for handling pyridin-3-yl derivatives in laboratory settings?

Pyridin-3-yl compounds require stringent safety measures due to potential toxicity. Key protocols include:

- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or dermal contact .

- Neutralization of acidic/basic waste streams before disposal.

- Emergency procedures: Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation incidents .

- Storage in inert atmospheres (argon) to prevent degradation .

Advanced Research Questions

Q. How can catalytic systems enhance the regioselectivity of 2-(Pyridin-3-yl)pyrimidine functionalization?

Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enable precise C–H functionalization. For instance, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to improve yield (up to 92%) in pyridin-2-yl allylidene syntheses by reducing side reactions . Solvent-free microwave-assisted methods further enhance reaction efficiency and selectivity . Advanced characterization (e.g., in situ FTIR or MS monitoring) can track intermediate formation and optimize catalytic cycles .

Q. What strategies address contradictions between computational predictions and experimental data for pyridin-3-yl-based drug candidates?